4-Ethylcyclohexanone

Catalog No.
S749926
CAS No.
5441-51-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohexanone

CAS Number

5441-51-0

Product Name

4-Ethylcyclohexanone

IUPAC Name

4-ethylcyclohexan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N

SMILES

CCC1CCC(=O)CC1

Canonical SMILES

CCC1CCC(=O)CC1

4-Ethylcyclohexanone is a cyclic ketone characterized by an ethyl group attached to the cyclohexanone ring at the fourth position. It has a molecular weight of approximately 126.1962 g/mol and a boiling point of 193 °C, with a melting point ranging from 87 to 88 °C . The density of this compound is about 0.913 g/cm³ at 20 °C .

Currently, there is no significant scientific research available on the specific mechanism of action of 4-Ethylcyclohexanone in biological systems.

  • Flammability: Flammable liquid. Flash point is 52 °C [].
  • Toxicity: Limited data available on its toxicity. However, as a ketone, it may irritate the skin, eyes, and respiratory system upon exposure [].
  • Reactivity: Can react exothermically with strong oxidizing agents [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Follow safe laboratory practices for handling flammable liquids.
  • Dispose of waste according to local regulations.

Organic Synthesis:

4-Ethylcyclohexanone serves as a valuable building block in various organic syntheses []. Its cyclic structure and ketone functional group make it a versatile intermediate for creating more complex molecules. Researchers utilize it in the synthesis of:

  • Fine chemicals: These are high-purity chemicals used in diverse applications, including pharmaceuticals, cosmetics, and agrochemicals [].
  • Pharmaceutical intermediates: These are compounds used in the production of drugs []. 4-Ethylcyclohexanone can be a key component in the synthesis of various drug molecules.

Analytical Chemistry:

Due to its well-defined properties, 4-Ethylcyclohexanone finds applications in analytical chemistry []. It can be used as:

  • Reference standard: This is a pure substance used to calibrate analytical instruments and ensure the accuracy of measurements [].
  • Solvent: In specific applications, 4-Ethylcyclohexanone can dissolve other compounds for analysis [].
Typical of ketones, including:

  • Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents or hydride reagents.
  • Oxidation: Can be oxidized to form corresponding carboxylic acids or esters.
  • Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry, allowing for the construction of more complex molecules.

Several methods exist for synthesizing 4-ethylcyclohexanone:

  • Alkylation of Cyclohexanone: This method involves the alkylation of cyclohexanone using ethyl halides in the presence of a base.
  • Hydrogenation of Phenol Derivatives: Another approach includes the hydrogenation of phenolic compounds followed by cyclization.
  • Catalytic Reactions: Utilizing catalysts in various reactions can also yield 4-ethylcyclohexanone effectively.

These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.

4-Ethylcyclohexanone finds applications in:

  • Solvent Industry: Used as a solvent for paints, coatings, and adhesives.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

These applications underline its importance in industrial chemistry.

Several compounds share structural similarities with 4-ethylcyclohexanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CyclohexanoneC6H10OA simpler ketone without an ethyl substituent.
2-EthylcyclohexanoneC8H14OEthyl group at the second position; similar reactivity.
4-MethylcyclohexanoneC8H16OMethyl group instead of ethyl; different properties.

Uniqueness of 4-Ethylcyclohexanone

4-Ethylcyclohexanone stands out due to its specific placement of the ethyl group on the cyclohexanone ring, which influences its physical properties and reactivity compared to other similar compounds. Its applications in various industries further enhance its significance within organic chemistry.

4-Ethylcyclohexanone (CAS: 5441-51-0) was first identified as a natural product in Zanthoxylum gilletii, a plant species native to Africa. Its synthetic counterpart emerged in the mid-20th century alongside advancements in ketone hydrogenation and cyclohexane functionalization techniques. Early industrial interest stemmed from its structural similarity to cyclohexanone, a key intermediate in nylon production. The compound’s systematic characterization, including its molecular formula (C₈H₁₄O) and physical properties (density: 0.895–0.913 g/cm³, boiling point: 191–194°C), was established by the 1960s.

Significance in Organic Chemistry Research

This bicyclic ketone serves as a versatile building block due to:

  • Steric and electronic tunability: The ethyl group at the 4-position influences ring conformation and reactivity.
  • Hydrogenation versatility: Its keto group enables selective reductions to cyclohexanol derivatives or further functionalization.
  • Stereochemical complexity: The chair conformation of the cyclohexane ring allows for unique regio- and stereoselective transformations.

Overview of Research Development

Recent advances focus on sustainable synthesis routes, such as:

  • Catalytic hydrogenation of lignin-derived 4-ethylphenol using Pd/γ-Al₂O₃ (100% conversion at 60°C).
  • ZIF-67-derived Co@NC catalysts for hydrodeoxygenation to cycloalkanes (99% yield under mild conditions).
  • Au–Pd/Al₂O₃-mediated dehydrogenative aromatization for aniline synthesis.

Chair Conformations of Substituted Cyclohexanones

The chair conformation represents the most stable three-dimensional arrangement for six-membered cyclic ketones, including 4-ethylcyclohexanone [1] [2]. In this conformation, the cyclohexanone ring adopts a puckered structure that eliminates both angle strain and torsional strain while maintaining optimal tetrahedral bond angles of approximately 109.5 degrees [3]. The presence of the carbonyl group introduces a planar sp²-hybridized carbon atom into the ring system, which slightly distorts the perfect chair geometry observed in cyclohexane but does not fundamentally alter the conformational preference [4].

For 4-ethylcyclohexanone, two distinct chair conformations exist in dynamic equilibrium through the ring-flipping process [5] [6]. In the first conformation, the ethyl substituent occupies an equatorial position, extending outward from the approximate plane of the ring. In the second conformation, following a chair flip, the ethyl group assumes an axial position, oriented parallel to the ring's symmetry axis [7] [8]. The carbonyl oxygen maintains its position relative to the ring regardless of the chair flip, as it is constrained by the planar geometry of the ketone functional group [4].

Experimental and theoretical studies consistently demonstrate that the equatorial ethyl conformer predominates at room temperature [9] [10]. Nuclear magnetic resonance spectroscopy investigations reveal that approximately 97% of 4-ethylcyclohexanone molecules exist in the equatorial ethyl conformation under standard conditions [11]. This strong preference mirrors the behavior observed in other monosubstituted cyclohexanes, where bulky substituents preferentially adopt equatorial orientations to minimize steric interactions [12] [13].

The chair conformation of 4-ethylcyclohexanone maintains the characteristic features of substituted cyclohexanes, with twelve carbon-hydrogen bonds arranged in distinct axial and equatorial orientations [1] [7]. The axial bonds project above and below the average plane of the ring, while equatorial bonds extend approximately in the plane of the ring [2] [3]. This arrangement creates specific spatial relationships that govern the conformational stability and dictate the energetic preferences observed in these systems.

A-Values and Steric Considerations of the Ethyl Group

The conformational preference of the ethyl group in 4-ethylcyclohexanone can be quantitatively assessed using A-values, which represent the free energy difference between axial and equatorial conformations of substituents on cyclohexane rings [14] [9]. The A-value for an ethyl group has been experimentally determined to be approximately 1.8 kilocalories per mole, indicating a moderate but significant preference for the equatorial position [9] [15].

SubstituentA-Value (kcal/mol)Equilibrium Ratio (Equatorial:Axial)
Methyl (-CH₃)1.7495:5
Ethyl (-CH₂CH₃)1.8097:3
Isopropyl (-CH(CH₃)₂)2.15~99:1
tert-Butyl (-C(CH₃)₃)4.90~10000:1
Hydroxyl (-OH)0.87~80:20
Bromine (-Br)0.43~55:45

The ethyl group A-value of 1.8 kilocalories per mole reflects the balance between steric and electronic factors that influence conformational stability [9] [10]. When the ethyl substituent occupies an axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms located on carbons three and five positions away [8] [16]. These interactions arise from van der Waals repulsion between the ethyl group and the ring hydrogens, creating an energetically unfavorable situation [10].

Interestingly, the A-value for ethyl (1.8 kilocalories per mole) is only marginally larger than that of methyl (1.74 kilocalories per mole), despite ethyl being considerably larger [9] [15]. This relatively small increase occurs because the primary source of steric strain involves the methylene carbon adjacent to the ring, while the terminal methyl group can rotate away from the ring to minimize unfavorable interactions [9]. The ethyl group's conformational flexibility allows it to adopt orientations that reduce steric clash with axial ring hydrogens [14].

The steric bulk of substituents follows a well-established hierarchy: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens [12] [13]. This ordering directly correlates with A-values and reflects the relative sizes and conformational constraints of different functional groups [9] [15]. The ethyl group's position in this hierarchy demonstrates its moderate steric demand, which is sufficient to establish a clear conformational preference but not so large as to completely lock the ring in one conformation [10].

Computational studies using density functional theory methods have confirmed the experimental A-values and provided molecular-level insights into the origin of conformational preferences [17]. These calculations reveal that the 1,3-diaxial interactions primarily involve gauche interactions between the ethyl substituent and ring carbons, analogous to the steric effects observed in linear alkanes [10] [16].

Energy Profiles of Conformational Isomers

The energy profile for conformational interconversion in 4-ethylcyclohexanone follows the characteristic pattern observed for substituted cyclohexanes, with the chair conformations representing energy minima and higher-energy intermediate states facilitating the ring-flipping process [18] [19]. The energy barrier for chair-to-chair interconversion is approximately 10-11 kilocalories per mole, similar to the value observed for cyclohexane itself [19] [20].

SystemEnergy Barrier (kcal/mol)ProcessReference Conformation
Cyclohexane10.0Chair-to-chair flipChair
Methylcyclohexane10.0Chair-to-chair flipChair (eq-methyl)
4-Ethylcyclohexanone~10-11Chair-to-chair flipChair (eq-ethyl)
Cyclohexanone11.0Chair-to-chair flipChair
Substituted Cyclohexanes (general)10-12Ring inversionChair (most stable)

The conformational energy profile begins with the most stable chair conformation, where the ethyl group occupies an equatorial position [9] [10]. This state represents the global energy minimum for the system and serves as the reference point for all energy comparisons [19]. The ring-flipping process proceeds through a series of higher-energy intermediate conformations, including half-chair, twist-boat, and boat forms, before reaching the alternative chair conformation with the ethyl group in an axial position [18] [21].

The half-chair conformation represents the transition state for the ring-flipping process and corresponds to the highest energy point along the conformational pathway [18] [19]. In this geometry, five of the six ring carbons lie approximately in a plane, while one carbon is displaced significantly out of this plane [21]. The high energy of the half-chair conformation (approximately 10-11 kilocalories per mole above the chair) arises from severe angle strain and torsional strain resulting from the distorted ring geometry [19].

Following the half-chair transition state, the system passes through boat and twist-boat conformations before reaching the alternative chair conformation [18] [21]. The boat conformation, while still high in energy compared to the chair, is somewhat more stable than the half-chair due to reduced angle strain [21]. The twist-boat represents a slight distortion of the boat that relieves some torsional strain by staggering previously eclipsed bonds [18].

The energy difference between the two chair conformations equals the A-value of the ethyl group, approximately 1.8 kilocalories per mole [9] [10]. This energy difference drives the equilibrium toward the equatorial ethyl conformation, resulting in the observed 97:3 ratio at room temperature [11]. The relatively modest energy barrier for ring flipping (10-11 kilocalories per mole) ensures that interconversion between conformations occurs rapidly at ambient temperatures, with exchange rates on the order of thousands of times per second [19].

Computational studies using high-level ab initio methods have provided detailed energy profiles for the complete conformational pathway [20] [17]. These calculations confirm the experimental observations and reveal the precise energetic relationships between different conformational states [22]. The ketone functional group's presence introduces minor perturbations to the energy profile compared to simple cyclohexane, but the overall pattern remains fundamentally similar [4] [20].

Computational Studies on Conformational Stability

Contemporary computational chemistry approaches have provided unprecedented insights into the conformational behavior of 4-ethylcyclohexanone, with density functional theory methods emerging as the most practical and accurate tools for studying these systems [23] [17]. The selection of appropriate computational methods requires careful consideration of accuracy, computational cost, and the specific properties of interest [22] [24].

MethodApplicationTypical UseRelative Cost
B3LYP/6-31G(d,p)DFT optimizationGeometry optimizationLow
MP2/6-311G(d,p)High-level correlationEnergy calculationsModerate
B3LYP/6-311+G(d,p)Solvent effectsSolvation studiesModerate
M06-2X/6-31G*Meta-hybrid functionalConformational energiesModerate
CCSD(T)/CBSBenchmark calculationsReference calculationsVery High
B2PLYP-DDispersion-corrected DFTVan der Waals interactionsHigh

Density functional theory calculations using hybrid functionals such as B3LYP have proven particularly effective for studying cyclohexanone conformations [25] [23]. These methods incorporate both local and non-local exchange-correlation effects, providing a reasonable balance between computational efficiency and accuracy for conformational energy differences [17]. The B3LYP/6-31G(d,p) level of theory has become a standard approach for geometry optimization of cyclohexanone derivatives, yielding structures that agree well with experimental data [22] [23].

However, standard density functional approximations often underestimate dispersion interactions, which play crucial roles in determining conformational preferences [17]. The development of dispersion-corrected density functional methods, such as B2PLYP-D and the M06 family of functionals, has significantly improved the accuracy of conformational energy calculations for cyclohexane systems [17]. These methods explicitly account for van der Waals interactions that contribute to steric effects and conformational stability [17].

High-level ab initio methods, including coupled-cluster calculations with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark-quality results for conformational energy differences [17] [26]. Complete basis set (CBS) extrapolations using CCSD(T) have established reference values for the axial-equatorial energy differences in substituted cyclohexanes [17]. These calculations confirm that the ethyl group A-value lies in the range of 1.7-1.9 kilocalories per mole, consistent with experimental determinations [9] [15].

Computational studies have revealed the molecular origins of conformational preferences in 4-ethylcyclohexanone [25] [27]. The calculations demonstrate that the preference for equatorial ethyl orientation arises primarily from repulsive van der Waals interactions between the ethyl group and axial ring hydrogens in the less stable conformation [10] [16]. These interactions manifest as unfavorable gauche arrangements between the ethyl substituent and ring carbons at the three and five positions relative to the substitution site [8] [16].

Modern computational investigations have also explored the potential influence of the ketone functional group on conformational stability [27] [28]. Some theoretical studies suggest that weak attractive interactions between alkyl substituents and the carbonyl group, termed carbon-hydrogen/π(carbonyl) hydrogen bonds, may provide additional stabilization for axial conformers in cyclohexanones compared to corresponding cyclohexanes [27]. However, for 4-ethylcyclohexanone, these effects appear to be minimal, and the conformational behavior closely resembles that of 4-ethylcyclohexane [29] [9].

The application of computational methods to conformational analysis has also facilitated the study of solvent effects on cyclohexanone conformations [22] [30]. Polarizable continuum model calculations indicate that polar solvents can shift conformational equilibria by differential solvation of axial and equatorial conformers [30]. However, for 4-ethylcyclohexanone, these solvent effects are typically small compared to the intrinsic conformational energy differences [27].

PropertyValueNotes
Most stable conformationChair with equatorial ethylSimilar to cyclohexane derivatives
Ethyl group preferenceEquatorial positionDue to steric effects
Energy difference (axial vs equatorial)~1.8 kcal/molBased on A-value for ethyl group
Chair flip barrier~10-11 kcal/molSimilar to cyclohexane
Ketone effect on stabilityStabilizes axial conformers slightlyCH/π(C=O) interactions possible
Ethyl rotor energy barrier1.1 ± 0.1 kcal/molFrom experimental studies

Advanced computational protocols now routinely include geometry optimization followed by single-point energy calculations using higher-level methods [22] [23]. This approach, exemplified by calculations at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d,p) level, provides accurate conformational energies while maintaining computational tractability [17]. Such calculations have confirmed the fundamental features of 4-ethylcyclohexanone conformational behavior and established the theoretical framework for understanding substituent effects in cyclohexanone systems [23] [20].

XLogP3

1.9

Boiling Point

193.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5441-51-0

Wikipedia

4-Ethylcyclohexanone

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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